molecular formula C10H6F4O2 B15091943 2-Fluoro-6-(trifluoromethyl)cinnamic acid

2-Fluoro-6-(trifluoromethyl)cinnamic acid

Cat. No.: B15091943
M. Wt: 234.15 g/mol
InChI Key: WQIPGCDNCZRHSE-SNAWJCMRSA-N
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Description

2-Fluoro-6-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6F4O2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with both a fluoro and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trifluoromethyl)cinnamic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Another method involves the condensation of benzaldehyde derivatives with malonic acid in the presence of a weak base, followed by acid-catalyzed decarboxylation . This method is often used for the synthesis of cinnamic acid derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trifluoromethyl)cinnamic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives of the original compound.

Scientific Research Applications

2-Fluoro-6-(trifluoromethyl)cinnamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Fluoro-6-(trifluoromethyl)cinnamic acid exerts its effects involves interactions with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups enhances its ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-(trifluoromethyl)cinnamic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H6F4O2

Molecular Weight

234.15 g/mol

IUPAC Name

(E)-3-[2-fluoro-6-(trifluoromethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H6F4O2/c11-8-3-1-2-7(10(12,13)14)6(8)4-5-9(15)16/h1-5H,(H,15,16)/b5-4+

InChI Key

WQIPGCDNCZRHSE-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)/C=C/C(=O)O)C(F)(F)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C=CC(=O)O)C(F)(F)F

Origin of Product

United States

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